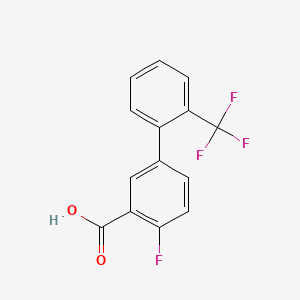

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-6-5-8(7-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSDOOIDUMQOLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681445 |

Source

|

| Record name | 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261772-06-8 |

Source

|

| Record name | 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid

This guide provides a comprehensive overview of the key , a compound of interest for researchers, scientists, and professionals in drug development. Given the limited publicly available experimental data for this specific molecule (CAS No. 1261772-06-8), this document focuses on robust predictive methodologies and detailed experimental protocols to empower researchers to fully characterize this compound.

Introduction and Molecular Overview

This compound is a complex aromatic carboxylic acid featuring both fluorine and trifluoromethyl substituents. These functional groups are of particular interest in medicinal chemistry as they can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its physical properties is paramount for its application in drug discovery and development, impacting everything from formulation to pharmacokinetic profiles.

Molecular Structure:

Caption: Molecular structure of this compound.

Core Physical and Chemical Identifiers

A summary of the fundamental identifiers and predicted properties for this compound is presented below. It is critical to note that the boiling point and pKa are theoretical predictions and await experimental verification.

| Property | Value | Source |

| CAS Number | 1261772-06-8 | [1][2] |

| Molecular Formula | C₁₄H₈F₄O₂ | [1][2] |

| Molecular Weight | 284.2 g/mol | [1][2] |

| Predicted Boiling Point | 388.8 ± 42.0 °C | [3] |

| Predicted pKa | 3.11 ± 0.10 | [3] |

Thermal Properties: Melting Point Analysis

The melting point is a crucial indicator of a compound's purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad melting range often suggests the presence of impurities.

Comparative Analysis

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a standard digital melting point apparatus.

Objective: To determine the melting point range of the solid compound.

Materials:

-

This compound

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[5]

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[6]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary estimate.[7]

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting at least 20 °C below the estimated melting point.[6]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[8]

Caption: Workflow for accurate melting point determination.

Solubility Profiling

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and biological testing.

Theoretical Considerations

As an aromatic carboxylic acid, this compound is expected to be poorly soluble in water due to its significant non-polar character. However, it should exhibit good solubility in many organic solvents. Furthermore, as an acid, it is expected to be soluble in dilute aqueous bases (e.g., NaOH, NaHCO₃) through the formation of a water-soluble salt.[9][10]

Experimental Protocol for Solubility Determination

Objective: To qualitatively assess the solubility in a range of standard solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Solvents: Water, Hexane, Ethanol, Dichloromethane, 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl

Procedure:

-

Sample Addition: Add approximately 10-20 mg of the compound to a clean, dry test tube.[11]

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the mixture. Classify as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Systematic Testing: Follow a logical progression. If the compound is insoluble in water, proceed to test its solubility in aqueous acid and base.[12]

Caption: Systematic workflow for solubility testing.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound and is a critical parameter in drug development, influencing a compound's absorption and distribution in the body.

Influencing Factors

The predicted pKa of 3.11 suggests a moderately strong organic acid. The acidity of the carboxylic acid group is enhanced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents on the phenyl rings.[13][14] The precise pKa will be a result of the interplay between the inductive and resonance effects of these groups.

Experimental Protocol for pKa Determination via Potentiometric Titration

Objective: To experimentally determine the pKa of the compound.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Burette

-

Standardized NaOH solution (e.g., 0.1 M)

-

Co-solvent (e.g., methanol or ethanol, if needed for solubility)

-

Beaker and magnetic stirrer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of water or a water/co-solvent mixture.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode.

-

Titration: Add the standardized NaOH solution in small, precise increments from the burette.

-

Data Collection: Record the pH value after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Expected Signals: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) due to the protons on the two phenyl rings. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically between 10-13 ppm.[15][16] Adding a drop of D₂O to the NMR tube should cause the carboxylic acid proton signal to disappear, confirming its identity.[17]

-

Protocol: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹³C NMR:

-

Expected Signals: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-180 ppm.[15][16] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons will appear in the 110-160 ppm range, with those bonded to fluorine showing C-F coupling.

-

Protocol: Follow the same sample preparation as for ¹H NMR.

¹⁹F NMR:

-

Expected Signals: Two distinct signals are expected: one for the single fluorine atom on the benzoic acid ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns will provide information about the electronic environment of the fluorine atoms.

-

Protocol: Follow the same sample preparation as for ¹H NMR.

B. Infrared (IR) Spectroscopy

Expected Absorptions:

-

A very broad O-H stretch from the carboxylic acid group is expected from ~2500-3300 cm⁻¹.[18]

-

A strong C=O (carbonyl) stretch should appear around 1700-1725 cm⁻¹.[19]

-

C-F stretching absorptions will be present in the 1000-1400 cm⁻¹ region.

-

C-O stretching will be observed around 1210-1320 cm⁻¹.[18]

-

Aromatic C-H and C=C stretches will also be present.

Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum.

C. Mass Spectrometry (MS)

Expected Fragmentation:

-

Electron Ionization (EI) may show a molecular ion peak (M⁺) at m/z = 284.2. However, for fluorinated compounds, the molecular ion can sometimes be weak or absent.[20][21]

-

Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

-

The presence of the trifluoromethyl group may lead to characteristic fragmentation patterns.

Protocol (Direct Infusion ESI-MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the spectrum in both positive and negative ion modes to determine the most sensitive ionization method.

Conclusion and Data Synthesis

This guide provides a comprehensive framework for the characterization of the . By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to build a complete profile of this compound. The combination of thermal analysis, solubility profiling, pKa determination, and multi-technique spectroscopic analysis will provide a robust and reliable dataset, essential for advancing its potential applications in research and development. The predicted values serve as a valuable starting point for experimental design and data interpretation.

References

[12] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from Santa Monica College. [20] Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 533. 2-Fluoro-5-(trifluoromethyl)benzoic acid 98 115029-23-7. (n.d.). Sigma-Aldrich. [9] Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [22] Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). National Institutes of Health. [10] Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Peay State University. [11] EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university course material source. [23] Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [24] Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university course material source. [18] Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [1] this compound, min 98%, 1 gram. (n.d.). Biosynth. [25] Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). National Institutes of Health. [17] NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. [19] FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. Melting point determination. (n.d.). University of Calgary. [21] Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd. [26] Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). ResearchGate. [5] experiment (1) determination of melting points. (2021). Retrieved from a university course material source. [27] Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288. [7] Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [8] Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [13] Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Chemistry Stack Exchange. [28] Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central. [29] Supplementary Information. (n.d.). The Royal Society of Chemistry. [15] Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [30] 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum. (n.d.). ChemicalBook. [31] this compound. (n.d.). Labsolu. [32] 2-FLUORO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115029-23-7. (n.d.). ChemicalBook. 2-Fluoro-5-trifluoromethylbenzoic acid, decyl ester. (n.d.). NIST WebBook. [2] this compound | 1261772-06-8. (n.d.). Sigma-Aldrich. [3] this compound | 1261772-06-8. (n.d.). ChemicalBook. [33] 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294. (n.d.). PubChem. [6] Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [14] Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? (2021). Quora. [34] CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube. [16] Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [35] 2-Fluoro-5-trifluoromethylbenzoic acid, 2-pentadecyl ester - Optional[13C NMR]. (n.d.). SpectraBase. [4] 115029-23-7(2-FLUORO-5-(TRIFLUOROMETHYL)BENZOIC ACID) Product Description. (n.d.). ChemicalBook. [36] 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. (n.d.). Ossila. [37] 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222. (n.d.). PubChem. [38] Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. (2011). ResearchGate. [39] The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. (n.d.). Pearson.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1261772-06-8 [sigmaaldrich.com]

- 3. This compound | 1261772-06-8 [m.chemicalbook.com]

- 4. 115029-23-7 CAS MSDS (2-FLUORO-5-(TRIFLUOROMETHYL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. quora.com [quora.com]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 18. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. researchgate.net [researchgate.net]

- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 21. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 22. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 25. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. znaturforsch.com [znaturforsch.com]

- 28. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 29. rsc.org [rsc.org]

- 30. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 31. labsolu.ca [labsolu.ca]

- 32. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115029-23-7 [m.chemicalbook.com]

- 33. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. youtube.com [youtube.com]

- 35. spectrabase.com [spectrabase.com]

- 36. ossila.com [ossila.com]

- 37. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

A Comprehensive Technical Guide to 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid for Advanced Research and Development

Executive Summary: This document provides an in-depth technical overview of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in modern medicinal chemistry and drug discovery. We will explore its core molecular and physicochemical properties, discuss a logical synthetic pathway with a detailed experimental protocol, and elucidate its primary application as a strategic building block, particularly in the development of targeted protein degraders. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features to advance novel therapeutic programs.

Core Molecular Profile

This compound is a bifunctional molecule featuring a carboxylic acid group, which serves as a versatile chemical handle, and two strategically fluorinated phenyl rings. The specific arrangement of the fluorine atom and the trifluoromethyl (CF₃) group profoundly influences the molecule's electronic properties, conformation, and metabolic stability, making it a valuable component in rational drug design.[1][2][3]

The core identifiers and properties of this compound are summarized below.

| Parameter | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1261772-06-8 | [4] |

| Molecular Formula | C₁₄H₈F₄O₂ | [4][5] |

| Molecular Weight | 284.21 g/mol | [4][5] |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F) | N/A |

The presence of the ortho-fluoro substituent on the benzoic acid ring and the ortho-trifluoromethyl group on the adjacent phenyl ring creates a sterically hindered and electronically distinct biaryl system. The CF₃ group is a strong electron-withdrawing group known to enhance metabolic stability and increase lipophilicity, while the fluorine atom can modulate pKa and improve binding interactions with target proteins.[1][3]

Physicochemical Properties and Safe Handling

Understanding the physical properties and handling requirements is critical for the effective and safe utilization of this compound in a laboratory setting.

| Property | Description | Source |

| Appearance | Typically a solid powder. | |

| Purity | Commercially available with purity of ≥95% to ≥98%. | [4][5] |

| Storage | Store in a dry, cool, and well-ventilated place.[4][6][7] Keep container tightly sealed and airtight.[5][6][7] | |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and methanol. | N/A |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for fluorinated benzoic acids apply. These compounds are often classified as irritants.

-

Hazard Classification: May cause skin, eye, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7][9]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

-

Spill Management: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[7]

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a cross-coupling reaction, which is a cornerstone of modern organic synthesis for constructing biaryl systems. The Suzuki-Miyaura cross-coupling reaction is an ideal choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.

Conceptual Synthetic Pathway: Suzuki Coupling

The logical disconnection points to a coupling between a boronic acid (or boronic ester) derivative of one phenyl ring and a halide (typically bromide or iodide) of the other. A plausible and efficient route involves the coupling of (2-fluoro-5-carboxyphenyl)boronic acid with 1-bromo-2-(trifluoromethyl)benzene .

Caption: Proposed Suzuki coupling workflow for synthesis.

Experimental Protocol (Representative)

This protocol describes a representative procedure for the synthesis based on standard Suzuki coupling methodologies.

-

Reaction Setup:

-

To a flame-dried round-bottom flask, add (2-fluoro-5-carboxyphenyl)boronic acid (1.0 eq), 1-bromo-2-(trifluoromethyl)benzene (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

-

Reagent Addition:

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the mixture under the inert atmosphere.

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-12 hours).

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). This protonates the carboxylic acid, making it extractable into an organic solvent.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and HPLC.

-

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its utility as a sophisticated building block for creating complex molecules with tailored pharmacological properties.

Core Application: Protein Degrader Building Block

This compound is explicitly categorized as a "Protein Degrader Building Block".[4] This points to its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or similar molecules designed for targeted protein degradation. In this context, the molecule acts as a fragment or part of the "linker" that connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The carboxylic acid group provides a convenient attachment point for extending the linker or connecting to one of the ligands.

Caption: Role as a building block in a PROTAC construct.

The fluorinated biaryl structure can impart conformational rigidity to the linker, which is a critical parameter for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. This structural control is essential for achieving efficient and selective protein degradation.

The Strategic Value of Fluorination

The inclusion of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2][3]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block metabolically labile sites, thereby increasing the half-life of a drug candidate.[1]

-

Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides) and can alter the conformation of a molecule to better fit a protein's binding pocket.[10]

-

Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes. This property must be carefully balanced to maintain adequate aqueous solubility.[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly engineered building block designed to meet the demands of modern drug discovery. Its unique combination of a reactive handle (carboxylic acid) and a structurally rigid, metabolically robust fluorinated biaryl core makes it exceptionally well-suited for the synthesis of complex therapeutic agents, most notably targeted protein degraders. Researchers and drug developers can leverage this compound to introduce desirable physicochemical properties and exert precise control over molecular architecture, accelerating the development of next-generation therapeutics.

References

-

This compound, min 98%, 1 gram. Oakwood Chemical. [Link]

-

2-Fluoro-5-trifluoromethylbenzoic acid, pentyl ester - NIST WebBook. NIST. [Link]

-

5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem. PubChem. [Link]

-

2-(Trifluoromethyl)benzoic acid - Australia Pacific LNG. Australia Pacific LNG. [Link]

-

2-Fluoro-5-(trifluoromethyl)benzoic acid - Chem-Impex. Chem-Impex. [Link]

-

2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid - MySkinRecipes. MySkinRecipes. [Link]

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents.

-

BENZOIC ACID - Alpha Resources. Alpha Resources. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. PubMed. [Link]

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid [myskinrecipes.com]

- 6. fishersci.com [fishersci.com]

- 7. alpharesources.com [alpharesources.com]

- 8. aplng.com.au [aplng.com.au]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. ossila.com [ossila.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid in organic solvents. Given the novelty of this compound, this document emphasizes predictive methodologies and robust experimental protocols to empower researchers in their formulation and process development endeavors.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For a molecule like this compound, which possesses structural motifs common in modern medicinal chemistry, a thorough understanding of its solubility profile is paramount for successful drug development. The strategic placement of fluoro- and trifluoromethyl groups can significantly modulate properties like lipophilicity and metabolic stability, making solubility assessment a key challenge and a prerequisite for formulation design, purification, and crystallization processes.[1][2] This guide will navigate the theoretical underpinnings of solubility and provide a practical, field-proven experimental workflow.

Molecular Profile of this compound

A deep understanding of a molecule's intrinsic properties is the foundation for predicting its behavior in different solvent environments.

Physicochemical Properties

The subject molecule, this compound, is a complex structure for which public domain data is scarce. However, we can infer its likely characteristics from its structure and data on related isomers.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 1261772-06-8 | [3] |

| Molecular Formula | C₁₄H₈F₄O₂ | [3] |

| Molecular Weight | 284.2 g/mol | [3] |

| Predicted Form | Solid (based on isomers) | [1][4] |

The presence of a carboxylic acid group, a fluorinated phenyl ring, and a trifluoromethyl group suggests a molecule with a complex interplay of polar and non-polar characteristics.[1] The carboxylic acid moiety can engage in hydrogen bonding, while the trifluoromethyl group is highly electron-withdrawing and contributes to lipophilicity.[1][2]

Structural Considerations and their Impact on Solubility

The key functional groups dictate the potential intermolecular interactions that govern solubility:

-

Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor, suggesting that protic solvents (alcohols, etc.) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF) could be effective.

-

Fluorine (-F) and Trifluoromethyl (-CF₃) Groups: These groups increase the lipophilicity of the molecule. Their presence suggests that the molecule will require solvents with appropriate non-polar character to effectively solvate the fluorinated phenyl rings.[2]

-

Aromatic Rings: The two phenyl rings provide a large non-polar surface area, favoring interactions with solvents that have dispersion forces (e.g., toluene, xylenes).

The interplay of these groups makes predicting the ideal solvent non-trivial, necessitating a more sophisticated theoretical approach.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, a theoretical screening of solvents can save significant time and resources. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose.[5] It deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6]

The central principle of HSP is "like dissolves like." A solute will have the highest solubility in a solvent whose HSP values are closest to its own.[6] The distance (Ra) between the HSP of a solute and a solvent in the 3D Hansen space is a measure of their affinity.[6]

Estimating HSP for this compound

Since experimental HSP values for this specific API are not available, they must be estimated. This is typically done using group contribution methods, where the molecule is broken down into its constituent functional groups, each with a known contribution to the overall HSP. Software packages like HSPiP can perform this calculation. For the purpose of this guide, a reasoned estimation based on similar structures is presented. Benzoic acid and fluorinated aromatics will serve as a basis for this estimation.

Solvent Screening using HSP

Once the API's HSP is estimated, a range of common organic solvents can be screened. The table below lists the HSP values for several representative solvents. A smaller Hansen distance (Ra) suggests a higher likelihood of good solubility.

| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Note: Values are in MPa½ and are sourced from established HSP databases.[6]

A systematic approach involves calculating the Ra between the estimated API HSP and each solvent in the list. Solvents with Ra values below a certain threshold (often < 7.0 MPa½) are considered good candidates for experimental testing.[7]

Experimental Determination of Equilibrium Solubility

The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[8][9]

Mandatory Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask method for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol ensures a self-validating system by incorporating necessary controls and checks.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Shaking incubator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm chemical-resistant syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of the solid API to a series of glass vials. The excess is critical to ensure that saturation is reached. A good starting point is to add enough solid so that undissolved material is clearly visible at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours.[10] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[10]

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The filter material should be chosen for its compatibility with the organic solvent.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the API should be used to determine the concentration in the sample.

-

Calculation: Calculate the solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.

Thermodynamic Analysis of Solubility Data

Measuring solubility at different temperatures allows for the calculation of key thermodynamic parameters of dissolution, such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°).[8] This provides deeper insight into the dissolution process.

The van't Hoff equation is commonly used to determine these parameters.[8] By plotting the natural logarithm of the mole fraction solubility (ln X) against the reciprocal of the absolute temperature (1/T), the enthalpy and entropy of dissolution can be derived from the slope and intercept, respectively.

A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS° suggests that the system becomes more disordered upon dissolution, which is typical for the dissolution of a crystalline solid.[8]

Conclusion and Future Directions

This guide has established a comprehensive framework for approaching the solubility of this compound. By integrating theoretical predictions with a robust experimental protocol, researchers can efficiently and accurately characterize the solubility of this and other novel APIs. The data generated from these studies is fundamental for guiding formulation strategies, optimizing crystallization processes, and ensuring the development of safe and effective pharmaceutical products. Future work should focus on building a comprehensive database of solubility for this compound in a wide array of pharmaceutically relevant solvents and solvent mixtures, and exploring the impact of pH on its aqueous solubility, which is critical for predicting its behavior in physiological environments.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ACS Publications. (2020). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

MDPI. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Processes. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

ChemRxiv. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. Retrieved from [Link]

-

MDPI. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Fluoro-5-(trifluoromethyl)benzoic acid 98 115029-23-7 [sigmaaldrich.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

A Technical Guide to 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid: Structure, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. We will delve into its detailed chemical structure, systematic nomenclature, and key physicochemical properties. Furthermore, this guide outlines a prevalent, high-yield synthetic methodology, the Suzuki-Miyaura cross-coupling reaction, complete with a procedural workflow and mechanistic rationale. The role of its distinct structural motifs—the fluorine and trifluoromethyl groups—is analyzed in the context of drug development, highlighting its function as a critical building block for advanced molecular architectures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Nomenclature

This compound is a polysubstituted biaryl carboxylic acid. The molecule's structure is characterized by a benzoic acid core, substituted with a fluorine atom at the C2 position and a 2-(trifluoromethyl)phenyl group at the C5 position.

The systematic IUPAC name for this compound is 2-Fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid . It is recognized by its Chemical Abstracts Service (CAS) registry number: 1261772-06-8 [1].

For ease of comparison and data retrieval, its key chemical identifiers are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1261772-06-8 | [1] |

| Molecular Formula | C14H8F4O2 | [1] |

| Molecular Weight | 284.21 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O) | N/A |

| InChI | InChI=1S/C14H8F4O2/c15-10-6-9(7-4-8(10)13(19)20)5-2-1-3-11(5)14(16,17)18/h1-4,6-7H,(H,19,20) | N/A |

Molecular Structure and Physicochemical Properties

Structural Analysis

The molecular architecture of this compound is fundamental to its chemical behavior and utility.

(Image generated for illustrative purposes)

Key structural features include:

-

Biaryl Scaffold: The connection between the two phenyl rings is a core feature. This motif is prevalent in pharmaceuticals, materials, and agrochemicals.

-

Fluorine Substituent: The fluorine atom at the C2 position, ortho to the carboxylic acid, is a strong electron-withdrawing group. This has a profound impact on the acidity (pKa) of the carboxyl group and can influence intramolecular hydrogen bonding, affecting conformation.

-

Trifluoromethyl (CF3) Group: Located on the second phenyl ring, the CF3 group is a potent electron-withdrawing and highly lipophilic moiety. In drug design, CF3 groups are often introduced to enhance metabolic stability, improve binding affinity, and increase membrane permeability[2].

-

Carboxylic Acid Group: This functional group provides a handle for further chemical modifications, such as amidation, esterification, or reduction. Its acidity is modulated by the adjacent fluorine atom.

The presence of these fluorine-containing groups makes this molecule a valuable building block in programs focused on creating Active Pharmaceutical Ingredients (APIs) with enhanced pharmacokinetic profiles[2][3].

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from related structures and supplier data.

| Property | Value/Description | Significance |

| Appearance | Typically a white to off-white solid or powder. | Basic quality control parameter. |

| Purity | Commercially available in purities of ≥98%. | High purity is essential for reliable use in synthesis and research[1]. |

| Solubility | Generally soluble in organic solvents like Dioxane, THF, and Toluene/water mixtures. | Important for selecting appropriate reaction conditions[4]. |

| Storage | Store at room temperature in a dry, airtight container. | Ensures chemical stability and longevity[1][3]. |

Synthesis and Manufacturing

The construction of the biaryl C-C bond is the central challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this transformation due to its functional group tolerance, high yields, and readily available starting materials[4][5].

Retrosynthetic Approach

A logical retrosynthetic disconnection breaks the C-C bond between the two aromatic rings, leading to two simpler precursors: a halogenated fluorobenzoic acid derivative and a trifluoromethylphenylboronic acid.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, reliable method for the synthesis.

Reaction Scheme: (5-Bromo-2-fluorobenzoic acid) + (2-(Trifluoromethyl)phenylboronic acid) --[Pd Catalyst, Base, Solvent]--> this compound

Materials:

-

5-Bromo-2-fluorobenzoic acid (or corresponding ester)

-

2-(Trifluoromethyl)phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent system (e.g., Dioxane/Water, Toluene/Water)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry reaction flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq) and 2-(trifluoromethyl)phenylboronic acid (1.1-1.5 eq).

-

Catalyst and Base Addition: Add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq).

-

Solvent Addition and Degassing: Add the chosen solvent system (e.g., Dioxane/Water 4:1). Degas the mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst[4].

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Causality and Optimization:

-

Choice of Catalyst: Bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can prevent catalyst inhibition caused by coordination of the amino or carboxylate groups to the palladium center[4].

-

Inert Atmosphere: The exclusion of oxygen is critical to prevent oxidative degradation of the phosphine ligands and the Pd(0) active catalyst, thereby avoiding side reactions like homocoupling of the boronic acid[4].

-

Solvent System: A mixed solvent system, often involving water, is used to ensure the solubility of both the organic substrates and the inorganic base[4].

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Suzuki-Miyaura synthesis protocol.

Caption: Workflow for Suzuki-Miyaura Synthesis.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate or building block. Its structure is strategically designed for use in the synthesis of more complex molecules.

-

Medicinal Chemistry: The biaryl carboxylic acid motif is a privileged structure in drug design. This specific compound serves as a precursor for synthesizing inhibitors of enzymes or modulators of receptors. The strategic placement of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, which are key determinants of a drug's pharmacokinetic profile and efficacy[2][3]. It is classified within product families such as "Protein Degrader Building Blocks," indicating its utility in developing novel therapeutics like PROTACs[1].

-

Agrochemicals: Similar to pharmaceuticals, the properties imparted by the fluoro- and trifluoromethyl groups are beneficial in the agrochemical sector for creating potent and stable herbicides and pesticides[2][6].

-

Materials Science: The unique electronic properties of fluorinated biaryl compounds make them useful as building blocks for advanced materials such as liquid crystals and specialized polymers[3].

Conclusion

This compound is a well-defined chemical entity with significant strategic importance in modern chemical synthesis. Its value is derived from its unique combination of a biaryl core, a carboxylic acid handle, and key fluorine-containing substituents. The robust and versatile Suzuki-Miyaura cross-coupling provides an efficient route for its synthesis, enabling access to this critical building block for researchers in drug discovery, agrochemicals, and materials science. Understanding its structure, properties, and synthesis is essential for leveraging its full potential in the development of next-generation chemical products.

References

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids . National Center for Biotechnology Information (PMC). [Link]

-

2-Fluoro-5-Trifluoromethylbenzoic Acid . Win-Win Chemical. [Link]

-

(PDF) Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids . ResearchGate. [Link]

-

Suzuki-Miyaura Coupling: The Power of 2-Fluorophenylboronic Acid in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-Fluoro-2-(trifluoromethyl)benzoic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process . PubMed, National Center for Biotechnology Information. [Link]

-

5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid . MySkinRecipes. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Spectral Analysis of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic Acid: A Technical Guide

Introduction

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid is a polysubstituted aromatic carboxylic acid, a class of compounds frequently utilized as advanced building blocks in medicinal chemistry and materials science.[1][2] The precise arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a trifluoromethylphenyl moiety—gives rise to a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures, including protein degrader building blocks.[1]

Accurate structural elucidation and purity confirmation are paramount in the development of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide provides an in-depth analysis of the expected spectral data for this compound.

A Note on the Data: As of the time of this writing, a complete, publicly available experimental spectral dataset for this specific molecule (CAS No. 1261772-06-8) has not been published. Therefore, this guide is built upon a predictive framework, leveraging established principles of NMR and MS, and drawing upon spectral data from structurally analogous compounds.[3][4][5] The predictions herein are designed to serve as a robust reference for researchers working with this molecule, aiding in the design of experiments and the interpretation of acquired data.

Molecular Structure and Properties

A thorough understanding of the molecule's composition is the foundation of spectral interpretation.

-

Molecular Formula: C₁₄H₈F₄O₂[1]

-

Molecular Weight (Monoisotopic): 284.0456 g/mol

-

CAS Number: 1261772-06-8[1]

For clarity in the following spectral assignments, the atoms in this compound are numbered as follows:

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on a standard analysis in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) at a spectrometer frequency of 400 MHz for ¹H.

Caption: Predicted major fragmentation pathways in EI-MS.

Generalized Experimental Protocols

The following are standardized, field-proven methodologies for acquiring the spectral data discussed in this guide.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Homogenization: Vortex the tube until the sample is completely dissolved.

-

Acquisition: Insert the NMR tube into the spectrometer.

-

Tuning and Shimming: Tune the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to optimize resolution.

-

Parameter Setup: Set up standard acquisition parameters for each experiment (e.g., pulse sequence, acquisition time, relaxation delay). For quantitative ¹³C NMR, a longer relaxation delay (e.g., 5 times the longest T₁) is recommended. [6]7. Data Acquisition: Acquire the Free Induction Decay (FID) for each nucleus.

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Ionization Method: Select the ionization method. For this compound, Electron Ionization (EI) is suitable for observing fragmentation, while a softer technique like Electrospray Ionization (ESI) could also be used, likely showing the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or a GC inlet.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from ACD/Labs: [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from Bruker: [Link]

-

Tantillo, D. J., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts: [Link]

-

Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from RSC Publishing: [Link]

-

Moser, A. (2008). Fragment loss of CF3 group. Retrieved from ACD/Labs: [Link]

-

Boston Molecules. (n.d.). This compound, min 98%. Retrieved from Boston Molecules: [Link]

-

Jiang, S. et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, E65(3), o571. Available at: [Link]

-

YourChemTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from YouTube: [Link]

Sources

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Benzoic Acid Derivatives

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical evolution, synthesis, and multifaceted applications of fluorinated benzoic acid derivatives.

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—have led to the development of numerous innovative products. When coupled with the versatile and biologically relevant benzoic acid scaffold, a powerful class of compounds emerges: the fluorinated benzoic acid derivatives. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and diverse applications of these remarkable molecules.

A Historical Perspective: From Serendipity to Rational Design

The journey of fluorinated benzoic acid derivatives is intrinsically linked to the broader history of organofluorine chemistry. Early explorations in the 19th century were fraught with challenges due to the extreme reactivity of elemental fluorine. A significant breakthrough came in 1862 when Alexander Borodin achieved the synthesis of benzoyl fluoride via a halogen exchange reaction, a harbinger of future fluorination techniques.[1]

The late 19th and early 20th centuries witnessed the development of more controlled fluorination methods. The work of Frédéric Swarts in the 1890s on antimony fluorides for halogen exchange (the Swarts reaction) provided a viable, albeit harsh, route to some fluorinated aromatics.[2] However, it was the discovery of the Balz-Schiemann reaction in 1927 that truly opened the door for the systematic synthesis of fluoroaromatic compounds, including fluorinated benzoic acids.[3] This method, involving the thermal decomposition of diazonium fluoroborates, remains a classic and sometimes utilized strategy.

The post-World War II era saw a surge in organofluorine research, driven by the demand for new materials and pharmaceuticals. This period laid the groundwork for the rational design of fluorinated molecules with specific biological activities. A landmark achievement in this area was the development of Diflunisal by Merck Sharp & Dohme in 1971.[4] This nonsteroidal anti-inflammatory drug (NSAID), a difluorophenyl derivative of salicylic acid, demonstrated the profound impact that fluorine substitution could have on therapeutic efficacy and pharmacokinetic profile.[5]

The Synthetic Arsenal: Crafting Fluorinated Benzoic Acids

The synthesis of fluorinated benzoic acid derivatives can be broadly categorized into two main approaches: the introduction of fluorine onto a pre-existing benzoic acid core or the construction of the aromatic ring from fluorinated precursors. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups.

Classical Fluorination Methodologies

The Balz-Schiemann Reaction: This venerable method involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium fluoroborate salt. While historically significant, it can suffer from moderate yields and the need for high temperatures.

Halogen Exchange (Halex) Reactions: This approach, a successor to the early Swarts reaction, involves the nucleophilic substitution of a chloro or bromo substituent with fluoride, typically using alkali metal fluorides at elevated temperatures in a polar aprotic solvent. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups.

Modern Synthetic Strategies

Modern organic synthesis has brought forth a plethora of more sophisticated and milder methods for the preparation of fluorinated benzoic acids.

Palladium-Catalyzed Fluorination: The advent of transition metal catalysis has revolutionized aromatic C-F bond formation. Palladium-catalyzed cross-coupling reactions of aryl bromides, triflates, or boronic acids with fluoride sources offer a versatile and functional group-tolerant approach.[6][7][8][9]

Experimental Protocol: Palladium-Catalyzed Fluorination of an Aryl Bromide

Objective: To synthesize a fluorinated benzoic acid derivative from its corresponding aryl bromide precursor using a palladium catalyst.

Materials:

-

Aryl bromide derivative of a benzoic acid ester

-

Palladium precatalyst (e.g., [(cinnamyl)PdCl]2)

-

Ligand (e.g., AdBrettPhos)

-

Fluoride source (e.g., Silver Fluoride (AgF) or Cesium Fluoride (CsF))

-

Solvent (e.g., 2-Methyltetrahydrofuran)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

In an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

-

The fluoride source (e.g., AgF, 2.0 mmol) and any additives (e.g., KF, 0.5 mmol) are added to the vessel.[10]

-

The solvent is added, and the reaction mixture is stirred at an elevated temperature (e.g., 110-140 °C) for a specified period (e.g., 12-24 hours), with reaction progress monitored by an appropriate technique (e.g., GC-MS or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the crude product is isolated by filtration and extraction.

-

The isolated crude product is then purified by column chromatography or recrystallization.

-

If the starting material was an ester, a subsequent hydrolysis step is performed to yield the final fluorinated benzoic acid.

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) provide a source of "electrophilic" fluorine and can be used for the direct fluorination of electron-rich benzoic acid derivatives.[11][12][13] The mechanism is believed to proceed via a single-electron transfer (SET) pathway.[2]

Decarboxylative Fluorination: More recent innovations include the decarboxylative fluorination of benzoic acids themselves, where the carboxylic acid group is replaced by a fluorine atom. This can be achieved using visible light photoredox catalysis, offering a mild and direct route to aryl fluorides.[14]

Diagram: Generalized Synthetic Workflows

Caption: Key synthetic routes to fluorinated benzoic acids.

A Spectrum of Applications: From Farm to Pharmacy

The unique properties conferred by fluorine have led to the widespread application of fluorinated benzoic acid derivatives in various industries.

Pharmaceuticals

The pharmaceutical industry has been a major driver of research into fluorinated benzoic acids. The introduction of fluorine can modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.[15]

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): As previously mentioned, Diflunisal is a prime example of a successful fluorinated NSAID. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of pain and inflammation.[4][5][16][17][18]

Diagram: Mechanism of Action of Diflunisal

Caption: Inhibition of prostaglandin synthesis by Diflunisal.

Antibacterial Agents: Certain fluorinated benzoic acid derivatives have shown promise as antibacterial agents. For instance, some derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid act as inhibitors of bacterial fatty acid biosynthesis.

Other Therapeutic Areas: The versatility of the fluorinated benzoic acid scaffold has led to its exploration in a wide range of other therapeutic areas, including as intermediates for anticancer, cardiovascular, and antidiabetic drugs.[15]

Agrochemicals

In the agrochemical industry, fluorinated benzoic acids are important building blocks for the synthesis of herbicides, fungicides, and insecticides.[19] The presence of fluorine can enhance the biological activity and metabolic stability of these compounds, leading to more effective and persistent crop protection agents.[20]

Materials Science

The unique electronic properties of fluorinated benzoic acids make them valuable components in the synthesis of advanced materials.

Liquid Crystals: Fluorinated benzoic acid derivatives are widely used in the synthesis of liquid crystal monomers. The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscoelasticity of the resulting liquid crystals, which are crucial for their application in display technologies.[21][22][23]

Quantitative Insights: A Data-Driven Perspective

To provide a clearer understanding of the impact of fluorination, the following tables summarize key data related to the synthesis and biological activity of these compounds.

Table 1: Comparison of Synthetic Methods for 2-Fluorobenzoic Acid

| Method | Starting Material | Key Reagents | Typical Yield |

| Diazotization | Anthranilic acid | NaNO₂, HF/pyridine | Moderate[24] |

| Oxidation | 2-Fluorobenzaldehyde | Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, O₂ | Up to 95%[24] |

| Nucleophilic Fluorination | 1-Arylbenziodoxolones | CsF | Up to 89%[24] |

| Grignard Reaction | 2-Fluorobromobenzene | Mg, CO₂ | Moderate to High[24] |

Table 2: Illustrative Biological Activity of a Fluorinated Benzoic Acid Derivative

| Compound | Target Cell Line | IC50 (µg/mL) |

| 1,2-Benzene dicarboxylic acid, mono 2-ethylhexyl ester | HepG2 | 42[25] |

| MCF-7 | 100[25] | |

| HaCaT (normal) | 250[25] | |

| NIH 3T3 (normal) | 500[25] |

Future Outlook

The field of fluorinated benzoic acid derivatives continues to evolve, with ongoing research focused on the development of more efficient and selective synthetic methods, as well as the exploration of new applications. The increasing understanding of the intricate role that fluorine plays in modulating molecular properties will undoubtedly lead to the discovery of novel and impactful compounds in medicine, agriculture, and materials science. The rich history of these compounds serves as a testament to the power of chemical synthesis to address pressing societal needs and to unlock new scientific frontiers.

References

-

Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. Available at: [Link]

-

Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications (RSC Publishing). Available at: [Link]

-

Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. 2015-04-01. Available at: [Link]

-

Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available at: [Link]

-

Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Organic Chemistry Portal. Available at: [Link]

-

Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. ResearchGate. 2020-11-12. Available at: [Link]

-

What is Diflunisal used for?. Patsnap Synapse. 2024-06-14. Available at: [Link]

-

Diflunisal. Wikipedia. Available at: [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

-

Diflunisal | C13H8F2O3 | CID 3059. PubChem - NIH. Available at: [Link]

-

2-Fluorobenzoic acid. Grokipedia. Available at: [Link]

-

Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. 2020-11-18. Available at: [Link]

-

Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available at: [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

-

What is the mechanism of Diflunisal?. Patsnap Synapse. 2024-07-17. Available at: [Link]

-

3-Chloro-2,4,5-trifluorobenzoic acid. PMC - NIH. Available at: [Link]

-

(PDF) Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. ResearchGate. 2015-08-06. Available at: [Link]

-

Definition of diflunisal. NCI Drug Dictionary - National Cancer Institute. Available at: [Link]

-

Understanding the Synthesis and Pricing of 2-Fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

- Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid. Google Patents.

-

Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. 2021-01-30. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates | Organic Letters. ACS Publications. 2013-10-18. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available at: [Link]

-

Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications. 2014-02-21. Available at: [Link]

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Available at: [Link]

-

The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research. ACS Publications. 2016-09-22. Available at: [Link]

-

Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. ResearchGate. Available at: [Link]

-

Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Organic Chemistry Portal. Available at: [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.

-

Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Journals. Available at: [Link]

-

The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

- Processes for the preparation of fluorinated benzoic acids. Google Patents.

-

Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. PMC - NIH. Available at: [Link]

-

Fluorobenzoic Acid Series. Sparrow Chemical. Available at: [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. PMC - NIH. Available at: [Link]

-

4-Fluorobenzoic acid. Wikipedia. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

Sources

- 1. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]

- 2. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Diflunisal - Wikipedia [en.wikipedia.org]

- 5. What is Diflunisal used for? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]